4-Fluorophenyl benzoate
Overview
Description
4-Fluorophenyl benzoate is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzoic acid where the phenyl group is substituted with a fluorine atom at the para position
Mechanism of Action
Target of Action
Fluorinated compounds, in general, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The carbon-fluorine bond is one of the strongest in organic chemistry, which can influence the compound’s interaction with its targets .
Biochemical Pathways
For instance, some fluorinated compounds have been shown to affect the microbial degradation pathways
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, showed promising pharmacokinetic properties, suggesting that fluorinated compounds can have favorable adme profiles .
Result of Action
Fluorinated compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
Biochemical Analysis
Biochemical Properties
It is known that fluorine’s unique physicochemical properties can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Cellular Effects
It has been reported that a compound with a similar structure, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), was used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .
Molecular Mechanism
It is known that substitutions at the benzylic position can be either SN1 or SN2 .
Temporal Effects in Laboratory Settings
In laboratory settings, a fluorine-containing diphenylphosphine oxide derivative (BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .
Metabolic Pathways
It is known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs .
Subcellular Localization
The subcellular localization of 4-Fluorophenyl benzoate is not well-documented. There are a variety of methods for determining subcellular localization. One of the most common is to use fluorescence microscopy to compare the localization of your protein of interest with known markers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenyl benzoate can be synthesized through the esterification of 4-fluorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-fluorobenzoic acid and phenol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl benzoates.
Hydrolysis: 4-Fluorobenzoic acid and phenol.
Reduction: 4-Fluorophenyl methanol.
Scientific Research Applications
4-Fluorophenyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Shares the fluorine substitution but lacks the ester functionality.
Methyl 4-Fluorobenzoate: Similar ester structure but with a methyl group instead of a phenyl group.
4-Fluorophenyl Acetate: Similar ester structure but with an acetate group instead of a benzoate group.
Uniqueness: 4-Fluorophenyl benzoate is unique due to the combination of the fluorine atom and the ester functionality, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
(4-fluorophenyl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIRFPBZPCIUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299477 | |
Record name | 4-fluorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-93-4 | |
Record name | NSC131005 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-fluorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.